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Compound of Interest

Compound Name:
4-(2-Chlorophenyl)-4-

oxobutyronitrile

Cat. No.: B1324225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for the research

compound 4-(2-Chlorophenyl)-4-oxobutyronitrile (CAS 135595-17-4). Due to the limited

availability of experimentally verified spectra in public databases, this document combines

predicted data with analysis of analogous compounds to offer a robust guide for the

identification and characterization of this molecule.

Introduction
4-(2-Chlorophenyl)-4-oxobutyronitrile is a bifunctional organic molecule containing both a

ketone and a nitrile group.[1] This structure makes it a valuable intermediate in synthetic

organic chemistry, particularly for the synthesis of heterocyclic compounds which are prevalent

in medicinal chemistry.[1] The presence of the ortho-chlorophenyl group introduces specific

electronic and steric effects that influence its reactivity and spectral properties. Accurate

spectral analysis is crucial for researchers to verify its synthesis and purity.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectral data for 4-(2-Chlorophenyl)-4-oxobutyronitrile. These predictions are

based on established chemical shift and absorption frequency principles and serve as a

guideline for experimental data interpretation.
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Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the

2-chlorophenyl ring and the two methylene groups of the butyronitrile chain.

Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (Hz)

Aromatic CH 7.2 - 7.8 Multiplet (m) -

-CH₂-C=O 3.2 - 3.5 Triplet (t) J = 6-8

-CH₂-CN 2.8 - 3.1 Triplet (t) J = 6-8

Table 1: Predicted ¹H NMR spectral data for 4-(2-Chlorophenyl)-4-oxobutyronitrile.

Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Atom Predicted Chemical Shift (ppm)

C=O 195 - 205

C-Cl 130 - 135

Aromatic C-H 125 - 135

Aromatic C (quaternary) 135 - 140

CN 115 - 120

-CH₂-C=O 35 - 45

-CH₂-CN 15 - 25

Table 2: Predicted ¹³C NMR spectral data for 4-(2-Chlorophenyl)-4-oxobutyronitrile.

Predicted IR Spectroscopy Data
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The infrared spectrum will be characterized by the stretching frequencies of the carbonyl and

nitrile functional groups.

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C≡N (Nitrile) 2240 - 2260 Medium

C=O (Ketone) 1680 - 1700 Strong

C-Cl (Aromatic) 1000 - 1100 Medium

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

Table 3: Predicted IR absorption frequencies for 4-(2-Chlorophenyl)-4-oxobutyronitrile.

Experimental Protocols
While a specific, detailed synthesis protocol for 4-(2-Chlorophenyl)-4-oxobutyronitrile is not

widely published, a general and robust method for the synthesis of γ-ketonitriles can be

adapted. A plausible synthetic route involves the Friedel-Crafts acylation of chlorobenzene with

succinic anhydride to form 4-(2-chlorophenyl)-4-oxobutanoic acid, followed by conversion of the

carboxylic acid to the nitrile.

General Synthesis of γ-Ketonitriles (Illustrative)
Friedel-Crafts Acylation:

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g.,

dichloromethane or nitrobenzene), add 2-chlorobenzoyl chloride and ethylene under

pressure.

Alternatively, react 2-chloro-1-ethanoylbenzene with a reagent that can introduce the

propionitrile moiety.

Work-up and Purification:
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The reaction mixture is quenched with ice-water and the product is extracted with an

organic solvent.

The organic layer is washed, dried, and the solvent is evaporated.

The crude product is purified by column chromatography or recrystallization.

NMR Sample Preparation
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

The choice of solvent may affect the chemical shifts slightly.

For quantitative analysis, a known amount of an internal standard can be added.

IR Sample Preparation
For solid samples: A small amount of the sample can be mixed with KBr powder and pressed

into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g.,

NaCl or KBr).

For solution samples: The compound can be dissolved in a suitable solvent (e.g., chloroform

or carbon tetrachloride) and the spectrum recorded in a liquid cell.
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4-(2-Chlorophenyl)-4-oxobutyronitrile

Spectroscopic Correlations

Aromatic Protons (7.2-7.8 ppm)

α-CH₂ Protons (3.2-3.5 ppm)

β-CH₂ Protons (2.8-3.1 ppm)

C≡N Stretch (2240-2260 cm⁻¹)

C=O Stretch (1680-1700 cm⁻¹)
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A diagram illustrating the correlation of key structural features of 4-(2-Chlorophenyl)-4-
oxobutyronitrile with their expected spectroscopic signals.

General Experimental Workflow
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Synthesis of Crude Product

Purification
(e.g., Column Chromatography)

NMR Sample Preparation IR Sample Preparation

¹H and ¹³C NMR Data Acquisition IR Spectrum Acquisition

Spectral Data Analysis and
Structure Confirmation

Click to download full resolution via product page

A flowchart depicting the general experimental workflow for the synthesis, purification, and

spectral analysis of 4-(2-Chlorophenyl)-4-oxobutyronitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1324225#spectral-data-analysis-of-4-2-chlorophenyl-
4-oxobutyronitrile-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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